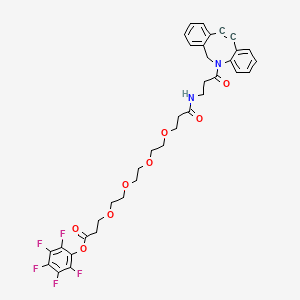
CN009543V
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CN009543V is an enhancer of tyrosine phosphorylation of EGFR via downstream signaling pathways.
Scientific Research Applications
Biomedical Applications and Toxicity Studies
Biomedical Uses and Toxicity : Carbon nanotubes (CNTs), such as CN009543V, are explored for their potential in biosensors, tissue engineering, and biomedical devices, owing to their unique properties. Studies have focused on their biological effects and toxicity, revealing aspects like reactive oxygen species (ROS) production, cell death, and NF-kappaB activation in A549 cells (Ye et al., 2009).
CNTs in Separation Science : CNTs are increasingly significant in analytical chemistry, particularly in separation science. Their roles in solid-phase extraction and microextraction, membrane technology, chromatography, and electrophoresis are under study (Herrera-Herrera et al., 2012).
Intracellular Reactive Oxygen Species : CNTs can cross cell membranes and influence cell physiology. Studies show they do not induce acute toxicity but can increase intracellular reactive oxygen species depending on contaminants, indicating a need for purity in medical applications (Pulskamp et al., 2007).
Applications in Nanotechnology and Environmental Impacts
Nanotechnology Engineering : CNTs, including CN009543V, have roles in controlling other nanoscale structures, suggesting significant use in nanotechnology engineering. Their strength, flexibility, and other properties are crucial for various applications (Eatemadi et al., 2014).
Biocompatibility and Detection : Studies on human lung A549 epithelial cells and HFL-1 normal fibroblasts show that carboxylated nanodiamonds and CNTs, including CN009543V, exhibit good biocompatibility and detectability, important for biomedical applications (Liu et al., 2007).
Methylation and Biospectroscopy : CNTs impact global DNA methylation in A549 lung cells, with biospectroscopy techniques revealing alterations in cellular biochemistry. This finding indicates potential implications for their use in genetic studies (Li et al., 2016).
Applications in Energy : CNTs, including CN009543V, are pivotal in sustainable energy applications. Their nanostructure is essential for enhancing the performance of materials and electrodes in areas like lithium-ion batteries, supercapacitors, solar cells, and fuel cells (Centi & Perathoner, 2011).
Drug Delivery in Cancer Therapy : CNTs are explored for their capabilities in drug delivery, particularly in cancer therapy. Their large surface area and biocompatibility make them suitable for carrying drugs and biomolecules, addressing limitations of conventional therapies (Kiran et al., 2020).
properties
Molecular Formula |
C12H12N4O6S |
|---|---|
Molecular Weight |
340.31 |
IUPAC Name |
Methyl 2-(acetylamino)-3-[(7-nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C12H12N4O6S/c1-6(17)13-7(12(18)21-2)5-23-9-4-3-8(16(19)20)10-11(9)15-22-14-10/h3-4,7H,5H2,1-2H3,(H,13,17) |
InChI Key |
RNWHWLQISXPJOJ-UHFFFAOYSA-N |
SMILES |
O=C(OC)C(NC(C)=O)CSC1=CC=C([N+]([O-])=O)C2=NON=C21 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CN-009543V; CN 009543V; CN009543V |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



